molecular formula C10H21Cl2N3 B1396976 N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride CAS No. 1332528-65-0

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride

Cat. No. B1396976
M. Wt: 254.2 g/mol
InChI Key: DPLHKVPNNYQVCB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole synthesis involves various methods. One of the methods includes starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms, three carbon atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole undergoes various chemical reactions. For instance, a multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activity

Compounds related to N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride have shown promise as anticancer agents. A study synthesized various derivatives and found significant anticancer activity in vitro, with one compound emerging as a lead due to its notable growth inhibition activity (Rashid, Husain, & Mishra, 2012). Another research explored the synthesis of benzimidazole–thiazole derivatives, which demonstrated promising anticancer activity against multiple cancer cell lines (Nofal et al., 2014).

Catalytic Activity

Ruthenium(II) complexes featuring picolyl-functionalized N-heterocyclic carbenes, which are structurally related to the given compound, have been studied for their catalytic activity in transfer hydrogenation and N-alkylation reactions. These complexes demonstrated efficient and versatile catalytic properties (Fernández, Puerta, & Valerga, 2012).

Pharmaceutical Research

In pharmaceutical research, related compounds have been investigated for their potential as antihypertensive agents, acting as alpha-2-imidazoline receptor agonists. One study focused on molecular docking and experimental techniques to analyze the structure and activity of a similar compound (Aayisha et al., 2019).

Antimicrobial and Antifungal Properties

Imidazole derivatives, closely related to the compound , have been studied for their antimicrobial and antifungal properties. For instance, a study synthesized N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide derivatives, which displayed potent anti-Candida activity, outperforming traditional antifungal agents (Silvestri et al., 2004). Another research developed N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, showing significant antifungal activities (Setzu et al., 2002).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions in the research of imidazole derivatives could be focused on the development of new drugs with these activities.

properties

IUPAC Name

N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-7(2)11-6-10-12-8(3)9(4)13(10)5;;/h7,11H,6H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLHKVPNNYQVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CNC(C)C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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